molecular formula C10H11N3O B2654431 2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol CAS No. 1266365-70-1

2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2654431
CAS No.: 1266365-70-1
M. Wt: 189.218
InChI Key: DXERPSOLTYIQAN-UHFFFAOYSA-N
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Description

2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole with phenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or ethyl acetate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis and microwave-assisted reactions may also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1-methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-amino-1-methylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(11)6-8(12-13)7-4-2-3-5-9(7)14/h2-6,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERPSOLTYIQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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